molecular formula C26H23FN2O3 B2698698 4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 1164537-09-0

4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione

Cat. No. B2698698
CAS RN: 1164537-09-0
M. Wt: 430.479
InChI Key: SIPGDYWVZHOFEA-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synonyms : 1-4-fluorobenzyl piperazine, 1-4-fluorophenyl methyl piperazine, 1-4-fluorobenzyl-piperazine, and others .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Fluorobenzyl bromide (CAS: 459-46-1) with an appropriate amine or amine derivative. The bromide group is replaced by the benzyl group, resulting in the desired product. The reaction conditions and reagents used in this process are crucial for achieving high yields and purity .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione consists of a pyrazinedione core with benzyl and fluorobenzyl substituents. The fluorine atom enhances the compound’s electronic properties, making it potentially useful in various applications .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, addition, and condensation reactions. For instance, it can undergo nucleophilic substitution reactions with other nucleophiles. Additionally, it may react with electrophiles due to the presence of the benzyl moiety. Further investigation is needed to explore its reactivity in detail .


Physical And Chemical Properties Analysis

  • Safety : Toxic if swallowed, causes severe skin burns and eye damage

Scientific Research Applications

Structural Analysis and Crystallography

Research has demonstrated the structural analysis and crystallographic study of dibenzyl and bis(4-methoxybenzyl) derivatives of 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, which share a similar structural motif with the compound . These studies reveal centrosymmetric molecules with S-shaped structures and detailed interactions between molecular components, contributing to the understanding of molecular conformations and packing arrangements in crystals (Gasser & Stoeckli-Evans, 2004).

Synthesis and Chemical Properties

Further research focuses on the synthesis and evaluation of novel fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones. These studies offer insights into the synthetic pathways that could potentially be applied or adapted for the synthesis of 4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exploring the influence of fluorine substitutions on chemical properties and reactivities (Holzer et al., 2010).

Protective Groups in Synthesis

Another area of research introduces new protecting groups for alcohols, specifically the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which highlights the role of fluorine and protecting groups in synthetic chemistry. This work could be relevant for the synthesis or modification of complex molecules like this compound, demonstrating strategies to protect functional groups during synthetic procedures (Crich, Li, & Shirai, 2009).

Pharmaceutical Chemistry

Investigations into new fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system for ligands at the benzodiazepine site on the GABA(A) receptor illustrate the pharmacological potential of fluorinated compounds. This suggests a pathway for exploring the therapeutic applications of fluorine-containing molecules, possibly including the target compound, in modulating biological targets (Guerrini et al., 2010).

Safety and Hazards

  • Recommended Storage: Ambient temperatures

Future Directions

Future research should explore the compound’s pharmacological properties, potential applications (e.g., drug development, materials science), and optimization of synthesis methods. Additionally, investigations into its biological activity and toxicity profiles are warranted .

properties

IUPAC Name

(3E)-4-benzyl-1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c1-32-23-13-9-19(10-14-23)15-24-26(31)28(16-21-7-11-22(27)12-8-21)18-25(30)29(24)17-20-5-3-2-4-6-20/h2-15H,16-18H2,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGDYWVZHOFEA-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(CC(=O)N2CC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(CC(=O)N2CC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.